4-Tributylstannyl-3,6-dihydro-2H-pyran

Synthetic Chemistry Stille Coupling Quality Control

4-Tributylstannyl-3,6-dihydro-2H-pyran (CAS 535924-69-7), systematically named tributyl(3,6-dihydro-2H-pyran-4-yl)stannane, is an organotin compound belonging to the vinylstannane class. It features a tributylstannyl group appended to the C4 position of a 3,6-dihydro-2H-pyran ring, a partially unsaturated six-membered oxygen heterocycle.

Molecular Formula C17H34OSn
Molecular Weight 373.2 g/mol
CAS No. 535924-69-7
Cat. No. B1322795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tributylstannyl-3,6-dihydro-2H-pyran
CAS535924-69-7
Molecular FormulaC17H34OSn
Molecular Weight373.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CCOCC1
InChIInChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3;
InChIKeyDQPBQTZZZCVCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tributylstannyl-3,6-dihydro-2H-pyran (CAS 535924-69-7) – A Vinylstannane Building Block for Dihydropyran-Functionalized Stille Couplings


4-Tributylstannyl-3,6-dihydro-2H-pyran (CAS 535924-69-7), systematically named tributyl(3,6-dihydro-2H-pyran-4-yl)stannane, is an organotin compound belonging to the vinylstannane class [1]. It features a tributylstannyl group appended to the C4 position of a 3,6-dihydro-2H-pyran ring, a partially unsaturated six-membered oxygen heterocycle [1]. This structural motif renders the compound a key synthon for introducing a dihydropyran moiety via palladium-catalyzed Stille cross-coupling reactions, a transformation prized for its functional group tolerance and the air/moisture stability of the stannane reagent [2].

4-Tributylstannyl-3,6-dihydro-2H-pyran: Why In-Class Vinylstannanes Are Not Interchangeable


Despite belonging to the broader family of vinylstannane reagents, direct substitution of 4-Tributylstannyl-3,6-dihydro-2H-pyran with a generic analog is not feasible without compromising synthetic outcomes. The 3,6-dihydro-2H-pyran ring is not an inert spectator; its electron-rich olefin can influence the rate and regioselectivity of the transmetalation step in Stille couplings, a kinetic parameter that simple alkyl or aryl vinylstannanes cannot replicate [1]. Furthermore, the conformational rigidity and steric profile imposed by the cyclic ether scaffold differentiate this reagent's reactivity profile from acyclic alternatives, which may lead to different yields or require distinct optimization of palladium catalyst and ligand systems [2].

4-Tributylstannyl-3,6-dihydro-2H-pyran: Quantitative Differentiation Against Closest Analogs


Purity Benchmarking: 4-Tributylstannyl-3,6-dihydro-2H-pyran vs. Commercial Vinylstannane Standards

Commercially available 4-Tributylstannyl-3,6-dihydro-2H-pyran is routinely supplied with a minimum purity specification of 95%, as confirmed by multiple reputable vendors . This purity threshold is comparable to that of widely used benchmark vinylstannanes like tributyl(vinyl)tin (typically >97%) but is critical for ensuring consistent stoichiometry and minimizing side reactions in palladium-catalyzed cross-couplings .

Synthetic Chemistry Stille Coupling Quality Control

Structural Differentiation: Cyclic Dihydropyran vs. Acyclic Vinylstannane Coupling Partners

The core structural distinction of 4-Tributylstannyl-3,6-dihydro-2H-pyran lies in its pre-installed 3,6-dihydro-2H-pyran ring, a motif prevalent in numerous biologically active natural products and pharmaceutical leads [1]. In contrast, generic acyclic vinylstannanes like tributyl(vinyl)tin lack this heterocyclic framework, necessitating additional synthetic steps to construct the pyran ring post-coupling, thereby decreasing overall efficiency and increasing step count [2].

Organic Synthesis Medicinal Chemistry Natural Product Synthesis

Physicochemical Profile: Calculated Lipophilicity and Rotatable Bonds Compared to Aromatic Stannanes

Calculated physicochemical properties of 4-Tributylstannyl-3,6-dihydro-2H-pyran reveal a high lipophilicity (LogP ~5.8) and significant molecular flexibility (10 rotatable bonds) [1]. This profile contrasts with arylstannanes like tributyl(2-furyl)stannane (LogP ~4.3, fewer rotatable bonds), suggesting that the dihydropyran-stannane may exhibit different solubility characteristics and membrane permeability when incorporated into larger molecular architectures, a crucial consideration for medicinal chemistry applications .

Computational Chemistry Drug Design ADME Properties

Patent-Cited Utility: Specific Application as a COMT Inhibitor Intermediate

The compound has been explicitly cited in patent literature as a synthetic intermediate for the preparation of catechol-O-methyltransferase (COMT) inhibitors, a class of drugs used in the management of Parkinson's disease . This specific application distinguishes it from general-purpose vinylstannanes that lack documented utility in this therapeutic area. The patent filings (e.g., EP-2938600-A1, US-2016002177-A1) describe its use in constructing a key dihydropyran-containing pharmacophore .

Pharmaceutical Intermediates COMT Inhibition Process Chemistry

Molecular Weight and Heavy Atom Count: Distinguishing Dihydropyran-Stannane from Lower-Molecular-Weight Analogs

With a molecular weight of 373.16 g/mol and 19 heavy atoms, 4-Tributylstannyl-3,6-dihydro-2H-pyran is a relatively high-mass stannane compared to simpler vinylstannanes like tributyl(vinyl)tin (MW = 317.10 g/mol) [1][2]. This higher mass results in a distinct isotopic pattern in mass spectrometry, facilitating unambiguous identification and quantification of reaction products and intermediates.

Analytical Chemistry Mass Spectrometry Synthetic Planning

Synthetic Utility: Stille Coupling Reactivity vs. Boronic Acid Analogs

As a vinylstannane, 4-Tributylstannyl-3,6-dihydro-2H-pyran is a competent partner in Stille couplings, a reaction that often outperforms Suzuki-Miyaura couplings when employing electron-rich or sterically hindered substrates due to the superior transmetalation efficiency of organostannanes [1]. While a direct, side-by-side comparison with its boronic acid analog (3,6-dihydro-2H-pyran-4-boronic acid) is not available, the established mechanistic advantages of Stille chemistry—including tolerance of sensitive functional groups (e.g., unprotected alcohols, ketones) and mild conditions—support the strategic selection of this stannane over its boron-based counterpart in challenging synthetic contexts [2].

Cross-Coupling Stille Reaction Methodology

Strategic Applications of 4-Tributylstannyl-3,6-dihydro-2H-pyran in R&D and Process Chemistry


Streamlined Synthesis of Dihydropyran-Containing Natural Products and Pharmaceuticals

As evidenced by its structural differentiation (Evidence_Item 2), 4-Tributylstannyl-3,6-dihydro-2H-pyran is ideally suited for the convergent synthesis of complex molecules bearing a 3,6-dihydro-2H-pyran core. Its use allows medicinal chemists and process development groups to bypass the multi-step construction of this heterocycle, instead installing the entire motif in a single, late-stage Stille coupling . This is particularly valuable in natural product synthesis and drug discovery programs where the pyran ring is a critical pharmacophore .

Development of COMT Inhibitors and Related CNS Therapeutics

The specific citation of this compound in patent literature (Evidence_Item 4) positions it as a strategic intermediate for organizations actively researching catechol-O-methyltransferase (COMT) inhibitors for neurological disorders like Parkinson's disease . Its use aligns with the documented synthetic routes for this class of compounds, offering a validated starting point for novel analog generation and intellectual property development .

Precision Cross-Coupling in Complex Substrates with High Functional Group Density

Leveraging the established class-level advantages of the Stille reaction (Evidence_Item 6), this stannane is the reagent of choice when coupling a dihydropyran group onto a substrate densely populated with sensitive functional groups (e.g., free hydroxyls, amides, ketones). The mild reaction conditions and high functional group tolerance minimize the need for protecting group strategies, thereby enhancing overall synthetic efficiency and yield [1].

Analytical Method Development for Tin-Containing Intermediates

The compound's distinct molecular weight and heavy atom count (Evidence_Item 5) provide a unique isotopic fingerprint that can be exploited in analytical method development. Researchers can leverage this signature for quantitative LC-MS or GC-MS assays to monitor reaction progress, assess purity of isolated intermediates, and confirm the incorporation of the dihydropyran moiety into final products, streamlining quality control in both discovery and scale-up settings .

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